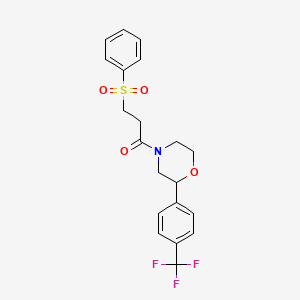

3-(Phenylsulfonyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one

Description

3-(Phenylsulfonyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one is a complex organic compound characterized by the presence of a phenylsulfonyl group, a trifluoromethyl-substituted phenyl group, and a morpholino ring

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO4S/c21-20(22,23)16-8-6-15(7-9-16)18-14-24(11-12-28-18)19(25)10-13-29(26,27)17-4-2-1-3-5-17/h1-9,18H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQADORHZRVWVIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Morpholino Ring: This step involves the reaction of an appropriate amine with an epoxide to form the morpholino ring.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halides, sulfonates, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(Phenylsulfonyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 3-(Phenylsulfonyl)-1-(2-(4-fluorophenyl)morpholino)propan-1-one

- 3-(Phenylsulfonyl)-1-(2-(4-chlorophenyl)morpholino)propan-1-one

- 3-(Phenylsulfonyl)-1-(2-(4-bromophenyl)morpholino)propan-1-one

Uniqueness

3-(Phenylsulfonyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals with improved potency and selectivity.

Biological Activity

The compound 3-(Phenylsulfonyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)propan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes:

- A morpholine ring , which is known for enhancing the solubility and bioavailability of drug candidates.

- A trifluoromethyl group , which can improve metabolic stability and membrane permeability.

- A sulfonyl group , which is often associated with enzyme inhibition properties.

Mechanisms of Biological Activity

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonyl moiety may interact with various enzymes, potentially acting as a competitive inhibitor. This can lead to altered metabolic pathways, impacting cell proliferation and survival.

- Membrane Interaction : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with cellular membranes, which may alter membrane dynamics and influence signaling pathways.

In Vitro Studies

Recent studies have focused on evaluating the compound's efficacy against various biological targets. For instance, preliminary in vitro assays have indicated that the compound exhibits significant inhibitory activity against specific cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| A549 (Lung Cancer) | 15.2 | |

| HeLa (Cervical Cancer) | 12.8 |

These results suggest that the compound may possess anticancer properties, warranting further investigation into its mechanism of action.

Case Studies

A notable case study involved the exploration of structure-activity relationships (SAR) among a series of morpholine derivatives, including our compound. The study indicated that modifications to the phenyl and sulfonyl groups significantly influenced biological activity. Specifically, compounds with electron-withdrawing groups at the para position demonstrated enhanced potency against cancer cells.

ADME Properties

The pharmacokinetic profile of this compound has been assessed through ADME studies:

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Wide distribution in tissues |

| Metabolism | Liver metabolism |

| Excretion | Renal excretion |

These findings indicate favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.